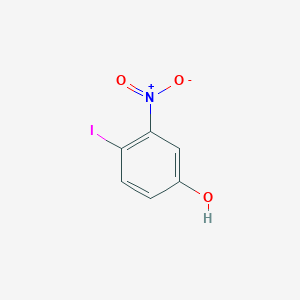

4-Iodo-3-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKXOEOOXJUACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369917 | |

| Record name | 4-Iodo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113305-56-9 | |

| Record name | 4-Iodo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Iodo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-iodo-3-nitrophenol, a versatile aromatic compound with applications in organic synthesis and potentially in the development of novel therapeutics. This document consolidates key data, outlines experimental protocols, and visualizes fundamental chemical concepts related to this compound.

Core Chemical and Physical Properties

This compound is a substituted phenol containing both an iodine atom and a nitro group on the aromatic ring. These functional groups impart distinct reactivity and physical characteristics to the molecule. It is important to note that the literature presents some ambiguity regarding the CAS number and IUPAC nomenclature, with "this compound" and "3-Iodo-4-nitrophenol" sometimes used interchangeably. The data presented here corresponds to the structure with the hydroxyl group at position 1, the nitro group at position 3, and the iodine at position 4.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 113305-56-9[1][2], 50590-07-3[3][4][5][6][7][8] | Multiple Sources |

| Molecular Formula | C₆H₄INO₃[1][3][4][7] | Multiple Sources |

| Molecular Weight | 265.01 g/mol [2][9][10] | Multiple Sources |

| Melting Point | 153-159 °C[5][6] | Chemsrc, Guidechem |

| Boiling Point | 345.6 °C[9] (Predicted), 382.5 °C at 760 mmHg[5][6] | ECHEMI, Chemsrc, Guidechem |

| Density | 2.2 g/cm³[5] | Chemsrc |

| pKa | 6.39 ± 0.10 (Predicted)[3][6] | ChemicalBook, Guidechem |

| Appearance | Dark yellow to brown crystalline powder[5] | Chemsrc |

| Purity | ≥ 97%[7], 98% (GC)[1] | Chem-Impex, CP Lab Safety |

Chemical Reactivity and Profile

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the iodo (-I) groups attached to the benzene ring.

-

Phenolic Hydroxyl Group: The -OH group is an activating, ortho-, para-director for electrophilic aromatic substitution. It is also acidic, allowing the compound to form phenoxide salts with bases.

-

Nitro Group: The -NO₂ group is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.[11] The nitro group can be readily reduced to an amino group (-NH₂), a versatile functional handle for further synthetic transformations.[11]

-

Iodine Atom: The iodine atom is a good leaving group, making its position susceptible to nucleophilic aromatic substitution reactions.[12] More significantly, it is a key participant in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.[11]

The combination of these groups makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7]

Caption: Reactivity pathways of this compound.

Spectral Data Interpretation

While specific spectral data for this compound is not widely published, its expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the three different substituents.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment created by the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the phenol (a broad peak around 3200-3600 cm⁻¹), the asymmetric and symmetric stretches of the N-O bonds in the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively), and C-I stretching vibrations at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be distinct. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Experimental Protocols

General Handling and Safety

Based on safety data for related nitrophenol and iodophenol compounds, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]

-

Hazards: This compound may cause skin, eye, and respiratory tract irritation.[5] The toxicological properties have not been fully investigated.[5]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

-

Disposal: Dispose of in accordance with federal, state, and local regulations.[5]

Synthesis Protocol

A representative synthesis for a related isomer, 3-iodo-4-nitrophenol, involves the nitration of 3-iodophenol. A similar approach could be adapted for this compound, starting with 4-iodophenol. The following is a general procedure based on the synthesis of the isomer.[13]

Reaction: Nitration of 4-iodophenol.

Materials:

-

4-Iodophenol

-

Fuming nitric acid

-

Glacial acetic acid

-

Ice

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 4-iodophenol in glacial acetic acid in a reaction flask.

-

Cool the flask in an ice bath.

-

Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise to the cooled solution while stirring.

-

After the addition is complete, continue stirring at room temperature for approximately 30 minutes.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Concentrate the mixture under vacuum to remove most of the solvent.

-

Dissolve the residue in water and extract with dichloromethane.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel chromatography, using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to isolate the desired this compound isomer.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[1] Its utility stems from the ability to selectively modify its functional groups. For instance:

-

The iodo group allows for the introduction of new carbon-carbon or carbon-heteroatom bonds via cross-coupling chemistry, enabling the construction of complex molecular scaffolds.[7]

-

The nitro group can be reduced to an amine, which is a common functional group in many biologically active molecules and can be further derivatized.

-

The phenolic hydroxyl allows for the formation of ethers and esters, which can be used to modulate the pharmacological properties of a lead compound.

These features make this compound and related compounds attractive starting materials for the synthesis of novel compounds in drug discovery programs, particularly in the development of anti-inflammatory and analgesic drugs.[7] It also has potential applications in material science and as a reagent in analytical chemistry.[7]

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | CAS#:50590-07-3 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. guidechem.com [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. 3-Iodo-4-nitrophenol | C6H4INO3 | CID 56924453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. byjus.com [byjus.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis of 4-Iodo-3-nitrophenol from 4-Iodophenol: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis pathway for 4-iodo-3-nitrophenol, starting from the precursor 4-iodophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its synthesis from 4-iodophenol is a key transformation that involves the electrophilic aromatic substitution reaction of nitration. Understanding the nuances of this synthesis, including reaction conditions, potential side products, and purification strategies, is crucial for obtaining the desired product with high purity and yield. This guide outlines a feasible synthetic route based on established chemical principles and analogous reactions.

Synthesis Pathway

The primary pathway for the synthesis of this compound from 4-iodophenol is through direct nitration. This reaction introduces a nitro group (-NO2) onto the aromatic ring of 4-iodophenol. The position of the nitro group is directed by the existing substituents on the benzene ring: the hydroxyl (-OH) group and the iodine (-I) atom. Both are ortho-, para-directing groups. Since the para position to the hydroxyl group is occupied by the iodine atom, the incoming nitro group will primarily be directed to the ortho positions relative to the hydroxyl group (positions 2 and 6) and the ortho position relative to the iodine atom (position 3). The steric hindrance from the bulky iodine atom may influence the regioselectivity of the reaction.

The most common method for nitration involves the use of a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid, or nitric acid in a solvent such as glacial acetic acid.

Reaction Scheme:

Caption: Chemical reaction for the nitration of 4-iodophenol.

Experimental Protocol

The following protocol is a representative procedure for the nitration of 4-iodophenol, adapted from general methods for phenol nitration.[1]

Materials:

-

4-Iodophenol (CAS: 540-38-5)

-

Fuming nitric acid (HNO₃)

-

Glacial acetic acid (CH₃COOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-iodophenol in glacial acetic acid. The flask is then placed in an ice bath to cool the solution to 0-5 °C.

-

Addition of Nitrating Agent: A solution of fuming nitric acid in glacial acetic acid is prepared and added dropwise to the cooled 4-iodophenol solution over a period of 20-30 minutes, ensuring the temperature of the reaction mixture is maintained below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes.

-

Quenching: The reaction is quenched by pouring the mixture into a beaker of ice water.

-

Extraction: The aqueous mixture is then extracted with dichloromethane.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, which may contain a mixture of isomers (this compound and 4-iodo-2-nitrophenol), is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product. Please note that the yield is an estimate based on analogous reactions and may vary.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Estimated Yield (%) |

| 4-Iodophenol | 540-38-5 | C₆H₅IO | 220.01 | 93-94 | White solid | N/A |

| This compound | 113305-56-9 | C₆H₄INO₃ | 265.01 | 121-123 | Yellow solid | 35-45 |

Note: The CAS number 50590-07-3 is also associated with this compound in some databases.[2][3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and purification process.

Synthesis Workflow

Caption: Workflow diagram for the synthesis of this compound.

Regioselectivity Considerations

The nitration of 4-iodophenol can potentially lead to two main mono-nitrated isomers. The directing effects of the hydroxyl and iodo groups determine the positions of substitution.

Caption: Isomeric products from the nitration of 4-iodophenol.

Conclusion

The synthesis of this compound from 4-iodophenol via direct nitration is a feasible and direct method. Careful control of the reaction temperature and a robust purification strategy, such as column chromatography, are essential for isolating the desired product from potential isomers. The provided protocol and data serve as a valuable resource for chemists and researchers engaged in the synthesis of this and related compounds. Further optimization of reaction conditions may lead to improved yields and selectivity.

References

Physical and chemical properties of 4-Iodo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-3-nitrophenol, a halogenated aromatic compound of interest in various scientific disciplines. The information presented herein is intended to support research, development, and quality control activities.

Chemical Identity and Physical Properties

This compound is a substituted phenol derivative characterized by the presence of an iodine atom and a nitro group on the benzene ring. These substitutions significantly influence its chemical reactivity and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄INO₃ | [1] |

| Molecular Weight | 265.01 g/mol | [2] |

| CAS Number | 113305-56-9 | [2] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (Predicted) | 6.39 ± 0.10 | [1] |

| Solubility | Nitrophenols are generally more soluble in organic solvents like ethanol and acetone than in water. Specific quantitative data for this compound is not readily available. | [3][4][5] |

Chemical Properties and Reactivity

This compound's reactivity is dictated by the interplay of its three functional groups: the hydroxyl, the iodo, and the nitro group. The nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic proton. The iodine atom can participate in various coupling reactions, and the aromatic ring is susceptible to further substitution, although the existing substituents will direct the position of new groups.

Stability: The compound is generally stable under normal laboratory conditions.

Incompatibilities: It should be kept away from strong oxidizing agents.

Hazardous Decomposition Products: Upon heating to decomposition, it may emit toxic fumes, including nitrogen oxides and iodinated compounds.

Synthesis and Purification

A common route for the synthesis of this compound involves the nitration of 4-iodophenol. The following is a general experimental protocol based on literature procedures for similar compounds.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

-

4-Iodophenol

-

Nitric acid (concentrated)

-

Glacial acetic acid

-

Sodium hydroxide solution

-

Deionized water

-

Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 4-iodophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add a solution of nitric acid in glacial acetic acid dropwise to the stirred solution of 4-iodophenol. The temperature should be carefully monitored and maintained throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure the completion of the reaction.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

For purification, recrystallize the crude product from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of the product and impurities. Ethanol/water or hexane/ethyl acetate mixtures are common choices for similar compounds.

-

Dry the purified crystals under vacuum to obtain this compound.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below are the expected data based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the iodo, nitro, and hydroxyl groups. Due to the substitution pattern, the aromatic protons will likely appear as distinct signals, possibly doublets or doublets of doublets, in the downfield region (typically 6.0-8.5 ppm). The phenolic proton will appear as a singlet, and its chemical shift will be concentration-dependent and can be exchanged with D₂O.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in different chemical environments. The carbon attached to the hydroxyl group will be significantly downfield, as will the carbons bearing the iodo and nitro groups. The chemical shifts can be predicted using additive rules or computational software. For comparison, the reported ¹³C NMR chemical shifts for 4-nitrophenol in DMSO-d₆ are approximately 115.48 (C2, C6), 125.86 (C3, C5), 139.42 (C4), and 163.74 (C1) ppm[6].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretching of the phenolic hydroxyl group |

| ~1520 and ~1340 | Asymmetric and symmetric N-O stretching of the nitro group |

| ~1600-1450 | C=C stretching of the aromatic ring |

| ~1200 | C-O stretching of the phenol |

| ~800-600 | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (265.01 g/mol ).

-

Major Fragments: Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂) and the hydroxyl group (OH). The presence of iodine will also lead to characteristic fragments.

Potential Applications and Biological Relevance

While specific signaling pathways involving this compound are not well-documented, phenolic compounds, in general, are known to interact with various biological systems. Halogenated and nitrated phenols are of interest in medicinal chemistry and drug development due to their potential to act as enzyme inhibitors or modulators of protein function. For instance, phenolic compounds have been shown to inhibit enzymes like thyroid peroxidase[7]. The unique electronic and steric properties conferred by the iodo and nitro substituents make this compound a candidate for screening in various biological assays.

Enzyme Inhibition Assay Workflow

The following diagram illustrates a general workflow for screening this compound for its potential as an enzyme inhibitor.

Caption: General workflow for an enzyme inhibition assay.

This guide provides a foundational understanding of the physical and chemical properties of this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications. Researchers are encouraged to consult the cited literature for more detailed information.

References

4-Iodo-3-nitrophenol molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 4-iodo-3-nitrophenol, tailored for researchers, scientists, and professionals in drug development.

Synonyms: 3-Iodo-4-nitrophenol, Phenol, 4-iodo-3-nitro- CAS Number: 50590-07-3[1] Molecular Formula: C₆H₄INO₃[1] Molecular Weight: 265.01 g/mol [2]

Molecular Structure and Formula

The molecular structure of this compound consists of a phenol ring substituted with an iodine atom at the fourth position and a nitro group at the third position relative to the hydroxyl group.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄INO₃ | |

| Molecular Weight | 265.01 g/mol | [2] |

| CAS Number | 50590-07-3 | [1] |

| Appearance | Yellowish-brown solid | [3] |

| Melting Point | 121-123 °C | [3] |

| Boiling Point | 382.5 °C (predicted) | |

| Density | 2.176 g/cm³ (predicted) | |

| pKa | 6.39 ± 0.10 (predicted) | [1] |

| LogP | 2.428 (predicted) |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ (300 MHz) shows the following signals:[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.98 | d | 9 | Aromatic H |

| 7.54 | d | 3 | Aromatic H |

| 6.92 | dd | 9, 3 | Aromatic H |

| 5.54 | bs | - | -OH |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The key IR absorption bands for this compound (KBr pellet) are as follows:[3]

| Wavenumber (cm⁻¹) | Assignment |

| 3150 (broad) | O-H stretching |

| 1600, 1580 | Aromatic C=C stretching |

| 1512 | Asymmetric NO₂ stretching |

| 1336 | Symmetric NO₂ stretching |

| 1298, 1212 | C-O stretching |

| 1121, 1023 | C-H in-plane bending |

| 870 | C-I stretching |

Mass Spectrometry

Predicted m/z values for various adducts of this compound are listed below:[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 265.93086 |

| [M+Na]⁺ | 287.91280 |

| [M-H]⁻ | 263.91630 |

| [M+NH₄]⁺ | 282.95740 |

Experimental Protocols

Synthesis of this compound from 3-Iodophenol[4]

This protocol details the nitration of 3-iodophenol to yield this compound (referred to as 3-iodo-4-nitrophenol in the source).

Materials:

-

3-Iodophenol

-

Fuming nitric acid

-

Glacial acetic acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Ice

Procedure:

-

A solution of 3.0 mL (75 mmol) of fuming nitric acid in 12 mL of glacial acetic acid is prepared.

-

This solution is added dropwise over a 25-minute period to a solution of 15.03 g (68.3 mmol) of 3-iodophenol in 60 mL of glacial acetic acid. The reaction flask is cooled in an ice bath during the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes.

-

The reaction solution is then poured into ice water and concentrated under vacuum to remove the majority of the solvent.

-

The residue is dissolved in 150 mL of water and extracted with dichloromethane (2 x 300 mL).

-

The combined organic phases are dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel medium-pressure chromatography using an eluent of ethyl acetate:hexane (1:2) to afford this compound.

Yield: 38% (6.93 g, 26.1 mmol)[3]

Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Solubility

While specific quantitative solubility data for this compound is limited, nitrophenols, in general, are more soluble in organic solvents like ethanol and acetone compared to water. The solubility in water is expected to be low but may increase with temperature.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

In-depth Technical Guide: 4-Iodo-3-nitrophenol (CAS Number: 113305-56-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 4-Iodo-3-nitrophenol. A comprehensive review of scientific literature reveals a significant scarcity of in-depth studies on the biological, pharmacological, and toxicological properties of this specific compound. Much of the available data pertains to the broader class of nitrophenols, and direct extrapolation of these properties to this compound should be approached with caution.

Core Properties

This compound is a substituted aromatic compound. Its chemical structure features a phenol group with iodo and nitro substituents on the benzene ring.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 113305-56-9 | |

| Molecular Formula | C₆H₄INO₃ | [1] |

| Molecular Weight | 265.01 g/mol | [1] |

| Melting Point | 153-159 °C | [1] |

| Boiling Point (Predicted) | 345.6 ± 37.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 2.2 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 6.39 ± 0.10 | |

| LogP (Predicted) | 3.14 | [1] |

Synthesis and Experimental Protocols

Representative Synthesis of an Iodo-Nitrophenol Isomer

Objective: To synthesize an iodo-nitrophenol through the nitration of an iodophenol.

Materials:

-

3-Iodophenol

-

Fuming nitric acid

-

Glacial acetic acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Ethyl acetate

-

Hexane

-

Ice

Procedure:

-

Dissolve the starting iodophenol in glacial acetic acid in a flask.

-

Cool the flask in an ice bath.

-

Slowly add a solution of fuming nitric acid in glacial acetic acid dropwise to the cooled iodophenol solution while stirring.

-

After the addition is complete, continue stirring at room temperature for approximately 30 minutes.

-

Pour the reaction mixture into ice water.

-

Concentrate the solution under vacuum to remove most of the solvent.

-

Dissolve the residue in water and extract with dichloromethane.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel chromatography with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to isolate the desired iodo-nitrophenol isomer.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Biological and Pharmacological Properties

There is a significant lack of published research on the pharmacological and biological activities of this compound. One commercial source suggests potential as a cataleptic or neuroleptic agent and as a cholinesterase inhibitor; however, these claims are not substantiated by accessible scientific literature.

Potential as a Cholinesterase Inhibitor (Hypothetical)

If this compound were to be investigated as a cholinesterase inhibitor, a standard experimental approach would involve an in vitro assay using Ellman's reagent.

Hypothetical Experimental Workflow: Cholinesterase Inhibition Assay

Caption: Hypothetical workflow for a cholinesterase inhibition assay.

Toxicological Profile

Specific toxicological studies on this compound are not available. The toxicological profile can only be inferred from data on related nitrophenols. 4-Nitrophenol, for instance, is known to be toxic and can cause irritation to the eyes, skin, and respiratory tract. It may also induce methemoglobinemia.

Signaling Pathways

There is no direct evidence in the scientific literature linking this compound to any specific signaling pathways. Studies on the parent compound, 4-nitrophenol, have suggested its potential to alter the Aryl Hydrocarbon Receptor (AhR) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. However, it is crucial to emphasize that these findings have not been demonstrated for the iodo-substituted derivative.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 4-Iodo-3-nitrophenol

Introduction

This compound is a substituted aromatic organic compound with potential applications in chemical synthesis and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its effective use in laboratory and development settings. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination. It is important to note that while specific quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates expected trends based on structurally similar molecules, such as nitrophenols, and provides robust methodologies for empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 50590-07-3 | [1] |

| Molecular Formula | C₆H₄INO₃ | [1] |

| Molecular Weight | 265.01 g/mol | [2] |

| Physical State | Crystalline powder | [1] |

| Color | Dark yellow to brown | [1] |

| Melting Point | 153-159 °C | [1] |

| pKa | 6.39 ±0.10 (Predicted) | [3] |

Solubility Profile

Expected Solubility Trends

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The polar hydroxyl and nitro groups may be offset by the hydrophobic nature of the iodinated aromatic ring. |

| Ethanol | Polar Protic | Good | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. |

| Methanol | Polar Protic | Good | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| DMSO | Polar Aprotic | Good | DMSO is a strong hydrogen bond acceptor and can effectively solvate the phenol. |

| Acetone | Polar Aprotic | Good | The carbonyl group of acetone can act as a hydrogen bond acceptor. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A reliable method for determining the solubility of this compound is the shake-flask method.[4]

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.[4]

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove undissolved particles.[5]

-

-

Analysis and Quantification:

-

Prepare a series of dilutions of the clear, saturated filtrate.

-

Analyze the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration.[6]

-

A calibration curve should be generated using standard solutions of known concentrations for accurate quantification.[4]

-

-

Calculation:

-

Calculate the solubility from the determined concentration of the saturated solution, accounting for any dilution factors. Results are typically expressed in mg/mL or mol/L.[4]

-

Workflow for Solubility Determination

Caption: General workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling.

Summary of Stability Data

| Parameter | Stability Information | Conditions to Avoid | Hazardous Decomposition Products | Reference |

| Chemical Stability | Stable under normal temperatures and pressures. | Incompatible materials, dust generation, excess heat, strong oxidants. | Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide. | [1] |

| Light Sensitivity | Not explicitly stated, but substituted nitrophenols can be light-sensitive. | Prolonged exposure to light. | Not specified. | |

| pH Sensitivity | As a phenol with a pKa of ~6.39, it will deprotonate under basic conditions to form the phenoxide, which may have different stability characteristics. | Strong bases. | Not specified. | [3] |

Logical Diagram of Stability Considerations

Caption: Factors affecting the stability of this compound.

Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of this compound involves subjecting the compound to accelerated degradation conditions.[7]

Methodology

-

Sample Preparation:

-

Prepare solutions of this compound in a relevant solvent system.

-

Prepare solid samples of the compound.

-

-

Stress Conditions:

-

Thermal Stress: Expose samples to elevated temperatures (e.g., 40°C, 60°C) for a defined period.[7]

-

Photostability: Expose samples to a controlled light source (e.g., xenon lamp) to simulate UV and visible light exposure.

-

pH Stress: Adjust the pH of solutions to acidic and basic conditions (e.g., pH 2, pH 9) and monitor for degradation.

-

Oxidative Stress: Expose solutions to an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time Points:

-

Collect samples at various time points throughout the study (e.g., 0, 1, 3, 6 months for long-term studies; shorter intervals for accelerated studies).[7]

-

-

Analysis:

-

Use a stability-indicating HPLC method to quantify the amount of this compound remaining at each time point.

-

Monitor for the appearance of degradation products. The peak purity of the main compound should be assessed.

-

-

Data Evaluation:

-

Determine the rate of degradation under each stress condition.

-

Identify and, if possible, characterize any significant degradation products.

-

Workflow for Stability Testing

References

Spectroscopic Analysis of 4-Iodo-3-nitrophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-3-nitrophenol (CAS No: 50590-07-3), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look at its nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data has been compiled and organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.98 | d | 9 | 1 | H-5 |

| 7.54 | d | 3 | 1 | H-2 |

| 6.92 | dd | 9, 3 | 1 | H-6 |

| 5.54 | bs | - | 1 | -OH |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Carbon Atom | Rationale for Prediction |

| ~155-160 | C-1 | Carbon bearing the hydroxyl group, deshielded. |

| ~120-125 | C-2 | Ortho to the hydroxyl group and meta to the nitro and iodo groups. |

| ~145-150 | C-3 | Carbon bearing the nitro group, strongly deshielded. |

| ~90-95 | C-4 | Carbon bearing the iodo group, shielded by the "heavy atom effect". |

| ~130-135 | C-5 | Para to the hydroxyl group and ortho to the iodo group. |

| ~115-120 | C-6 | Ortho to the hydroxyl group and meta to the iodo and nitro groups. |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, nitro, and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 | Wide | O-H stretch (phenolic) |

| 1600, 1580 | Medium-Strong | C=C aromatic ring stretch |

| 1512 | Strong | Asymmetric N-O stretch (nitro group) |

| 1404 | Medium | C-O-H bend |

| 1336 | Strong | Symmetric N-O stretch (nitro group) |

| 1298, 1212, 1121 | Medium | C-O stretch |

| 1023 | Medium | C-H in-plane bend |

| 870 | Medium | C-H out-of-plane bend |

| - | - | C-I stretch (typically in the far IR region, < 600 cm⁻¹) |

Sample Preparation: KBr pellet

Experimental Protocols

The following protocols describe the synthesis of this compound and the general procedures for obtaining the spectroscopic data.

Synthesis of this compound.[1]

This compound can be synthesized via the nitration of 3-iodophenol.[1] A solution of fuming nitric acid in glacial acetic acid is added dropwise to a cooled solution of 3-iodophenol in glacial acetic acid.[1] After the addition, the reaction mixture is stirred at room temperature.[1] The product is then precipitated by pouring the reaction mixture into ice water.[1] The crude product is purified by silica gel chromatography.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples like this compound, the potassium bromide (KBr) pellet method is frequently employed. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk, which is then placed in the spectrometer's sample holder for analysis.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Discovery and History of Nitrophenol Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of nitrophenol compounds. It is designed to serve as a technical resource, offering detailed experimental protocols and insights into the scientific journey that has shaped our understanding of these significant chemical entities.

Discovery and Historical Milestones

The journey into the world of nitrophenols began in the mid-19th century, closely tied to the burgeoning field of organic chemistry and the development of nitration techniques.

The first significant step was taken in 1842 by French chemist Auguste Laurent , who is credited with the initial nitration of phenol. This pioneering work resulted in a mixture of products that were later identified as ortho- and para-nitrophenols.[1] In the 1860s , systematic investigations by chemists such as Friedrich Konrad Beilstein further characterized these isomers, establishing their distinct physical and chemical properties.[1]

A key breakthrough in understanding the structural nuances of nitrophenols came in 1874 from Ernst Hepp . He elucidated the structure of the ortho isomer and recognized the phenomenon of intramolecular hydrogen bonding, which explained its unusual volatility compared to the para isomer.[1]

The landscape of nitrophenol synthesis expanded in 1858 with the discovery of the diazotization reaction by the German industrial chemist Peter Griess .[1][2][3] This reaction provided an alternative and efficient route to produce meta-nitrophenol through the diazotization of meta-nitroaniline.[1]

The late 19th and early 20th centuries witnessed a surge in the industrial production of nitrophenols. This was largely driven by the burgeoning synthetic dye industry, which utilized nitrophenols as crucial intermediates for the synthesis of azo compounds.[1] The development of continuous nitration processes and improved separation techniques further solidified their importance in industrial chemistry.[1]

Physicochemical Properties of Nitrophenol Isomers

The three isomers of mononitrophenol—ortho (2-nitrophenol), meta (3-nitrophenol), and para (4-nitrophenol)—exhibit distinct physical and chemical properties due to the position of the nitro group on the phenol ring. These differences are critical for their separation, purification, and application.

| Property | o-Nitrophenol | m-Nitrophenol | p-Nitrophenol |

| Molar Mass ( g/mol ) | 139.11 | 139.11 | 139.11 |

| Appearance | Light yellow solid | Colorless to pale yellow solid | Colorless to light yellow solid |

| Melting Point (°C) | 45 | 97 | 113-114 |

| Boiling Point (°C) | 214 | 194 (at 70 mmHg) | 279 |

| pKa | 7.23 | 8.34 | 7.15 |

| Water Solubility (g/L) | 2.1 (at 20°C) | 13.5 (at 20°C) | 16 (at 25°C) |

| Log Kow | 1.79 | 2.00 | 1.91 |

Experimental Protocols for Synthesis

The synthesis of nitrophenol isomers can be achieved through various methods, with the direct nitration of phenol being the most common for the ortho and para isomers, and the diazotization of meta-nitroaniline for the meta isomer.

Synthesis of o- and p-Nitrophenol by Direct Nitration of Phenol

This method yields a mixture of ortho and para isomers, which are then separated, typically by steam distillation, exploiting the higher volatility of the ortho isomer due to its intramolecular hydrogen bonding.

Materials:

-

Phenol

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Water

-

Dichloromethane (for extraction)

-

Sodium Sulfate (for drying)

Procedure:

-

In a flask, dissolve phenol in a minimal amount of water.

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture to the phenol solution while maintaining a low temperature (0-5 °C) with constant stirring.

-

After the addition is complete, allow the reaction mixture to stand for a period to ensure complete nitration.

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude nitrophenol mixture.

-

Filter the crude product and wash it with cold water to remove excess acid.

-

Separation by Steam Distillation: Transfer the crude product to a distillation flask and add water. Perform steam distillation. The more volatile o-nitrophenol will distill over with the steam.

-

Collect the distillate containing o-nitrophenol. The solid o-nitrophenol can be separated from the aqueous layer by filtration.

-

The non-volatile p-nitrophenol remains in the distillation flask and can be isolated by cooling the residue and filtering the crystallized product.

-

The separated isomers can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Synthesis of m-Nitrophenol via Diazotization of m-Nitroaniline

The synthesis of m-nitrophenol is achieved through a multi-step process starting from m-nitroaniline.

Materials:

-

m-Nitroaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Ice

-

Water

Procedure:

-

Diazotization:

-

In a beaker, dissolve m-nitroaniline in a mixture of concentrated sulfuric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the cooled amine solution with constant stirring. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate flask, prepare a boiling solution of dilute sulfuric acid.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Nitrogen gas will be evolved.

-

After the addition is complete, continue to boil the solution for a short period to ensure complete hydrolysis.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to crystallize the m-nitrophenol.

-

Filter the crude product and wash it with cold water.

-

The crude m-nitrophenol can be purified by recrystallization from hot water or dilute acid.

-

Signaling Pathways and Experimental Workflows

Nitrophenol compounds, particularly 2,4-dinitrophenol (DNP), are known for their ability to uncouple oxidative phosphorylation. This mechanism of action has been a subject of extensive research.

Signaling Pathway: Mechanism of Action of 2,4-Dinitrophenol

2,4-Dinitrophenol acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.

References

Theoretical Investigations of Iodinated Nitrophenols: A Technical Guide for Researchers

Introduction

Iodinated nitrophenols are a class of aromatic compounds that hold significant interest for researchers in drug discovery and materials science. The presence of both an iodine atom and a nitro group on the phenol scaffold imparts unique physicochemical properties, making them valuable intermediates in organic synthesis and potential lead compounds for novel therapeutics.[1] This technical guide provides an in-depth overview of the theoretical studies on iodinated nitrophenols, focusing on their electronic structure, spectroscopic properties, and the computational methodologies used to investigate them. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Theoretical Framework and Computational Methodologies

The theoretical investigation of iodinated nitrophenols primarily relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method. DFT provides a good balance between computational cost and accuracy for studying the electronic structure and properties of medium-sized organic molecules.

Computational Protocol

A typical computational protocol for studying iodinated nitrophenols involves the following steps:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for this purpose.[2]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.

-

Calculation of Molecular Properties: Once a stable geometry is obtained, various molecular properties can be calculated. These include:

-

Electronic Properties: Mulliken population analysis to determine partial atomic charges, and calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap.

-

Spectroscopic Properties: Simulation of UV-Vis and Nuclear Magnetic Resonance (NMR) spectra using Time-Dependent DFT (TD-DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, respectively.

-

The Gaussian suite of programs is a widely used software package for performing these types of calculations.

Data Presentation: Calculated Properties of 2,6-diiodo-4-nitrophenol

To illustrate the type of quantitative data that can be obtained from theoretical studies, the following tables summarize the calculated properties for a representative iodinated nitrophenol, 2,6-diiodo-4-nitrophenol. These values are calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Geometrical Parameters for 2,6-diiodo-4-nitrophenol

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.398 | C2-C1-C6 | 119.8 |

| C1-C6 | 1.397 | C1-C2-C3 | 120.1 |

| C2-C3 | 1.389 | C2-C3-C4 | 119.9 |

| C3-C4 | 1.391 | C3-C4-C5 | 120.0 |

| C4-C5 | 1.390 | C4-C5-C6 | 120.1 |

| C5-C6 | 1.388 | C5-C6-C1 | 119.9 |

| C1-O1 | 1.355 | C1-O1-H1 | 109.2 |

| C2-I1 | 2.103 | C1-C2-I1 | 119.5 |

| C6-I2 | 2.104 | C1-C6-I2 | 119.6 |

| C4-N1 | 1.475 | C3-C4-N1 | 119.8 |

| N1-O2 | 1.221 | C4-N1-O2 | 118.5 |

| N1-O3 | 1.221 | O2-N1-O3 | 123.0 |

Table 2: Calculated Mulliken Atomic Charges for 2,6-diiodo-4-nitrophenol

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | 0.235 | H1 | 0.245 |

| C2 | -0.188 | I1 | 0.121 |

| C3 | 0.045 | I2 | 0.122 |

| C4 | 0.089 | N1 | 0.556 |

| C5 | 0.044 | O1 | -0.589 |

| C6 | -0.187 | O2 | -0.252 |

| O3 | -0.251 |

Table 3: Calculated Electronic Properties for 2,6-diiodo-4-nitrophenol

| Property | Value |

| HOMO Energy | -7.12 eV |

| LUMO Energy | -3.45 eV |

| HOMO-LUMO Gap | 3.67 eV |

Experimental Protocols

Theoretical calculations are most powerful when they are validated by experimental data. The following are detailed methodologies for key experiments used in the characterization of iodinated nitrophenols.

Synthesis of 2,6-diiodo-4-nitrophenol

Materials:

-

4-nitrophenol

-

Sodium iodide (NaI)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Methanol

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve 4-nitrophenol in methanol in a round-bottom flask.

-

Add a stoichiometric amount of sodium iodide to the solution and stir until dissolved.

-

Cool the flask in an ice bath.

-

Slowly add a solution of sodium hypochlorite dropwise to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-diiodo-4-nitrophenol.[3]

UV-Vis Spectroscopic Analysis

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of the iodinated nitrophenol in a suitable solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 100 µM.

-

Record the UV-Vis spectrum of each solution from 200 to 600 nm, using the pure solvent as a reference.[4][5]

-

To study the effect of pH, prepare solutions in buffered aqueous media at different pH values.[5]

NMR Spectroscopic Analysis

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Procedure:

-

Dissolve 5-10 mg of the purified iodinated nitrophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7]

-

Filter the solution into a clean, dry NMR tube to remove any particulate matter.[6]

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[8]

Single-Crystal X-ray Diffraction

Methodology:

-

Grow single crystals of the iodinated nitrophenol suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9][10][11][12]

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector. Data is collected over a range of crystal orientations.[9][13]

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and other crystallographic parameters.

Visualization of a Relevant Biological Pathway

Iodinated phenols are critical intermediates in the biosynthesis of thyroid hormones. The following diagram illustrates the key steps in the synthesis of thyroxine (T4), highlighting the role of iodinated tyrosine residues.

Caption: Biosynthesis of Thyroxine within the Thyroid Follicle.

This pathway demonstrates the enzymatic iodination of tyrosine residues on the protein thyroglobulin, catalyzed by thyroid peroxidase, to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[14][15] The subsequent coupling of two DIT residues yields thyroxine (T4), a vital thyroid hormone.[2][14][15][16][17][18][19][20][21][22][23][24][25] This biological process underscores the importance of understanding the chemistry of iodinated phenols.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. 2,6-Diiodo-4-Nitrophenol – Lasa Supergenerics Ltd [lasalabs.com]

- 4. Microscale Spectrophotometric Titration of a Mixture of m-Nitrophenol and p-Nitrophenol | Chem Lab [chemlab.truman.edu]

- 5. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. organomation.com [organomation.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. excillum.com [excillum.com]

- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rigaku.com [rigaku.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cusabio.com [cusabio.com]

- 15. google.com [google.com]

- 16. Kinetics of thyroglobulin iodination and of hormone synthesis catalysed by thyroid peroxidase. Role of iodide in the coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modelling of Thyroid Peroxidase Reveals Insights into Its Enzyme Function and Autoantigenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 20. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances - Amerigo Scientific [amerigoscientific.com]

- 21. google.com [google.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Iodo-3-nitrophenol and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodo-3-nitrophenol and its structural isomers. It covers their physicochemical properties, synthesis methodologies, and known biological activities, presenting data in a structured format for ease of comparison and use in a research and development setting.

Introduction

Iodonitrophenols are a class of aromatic organic compounds containing hydroxyl, iodo, and nitro functional groups attached to a benzene ring. The specific compound, this compound, and its various structural isomers are of interest in medicinal chemistry and drug development due to the diverse biological activities associated with nitro-aromatic compounds.[1] The presence of the nitro group, a potent electron-withdrawing moiety, and the halogen (iodine) atom can significantly influence the molecule's electronic properties, acidity, and potential for biological interactions.

Nitro-containing molecules are known to exhibit a wide spectrum of activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects.[1] Their mechanism of action often involves the reduction of the nitro group within biological systems to form reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules like DNA, leading to cytotoxic effects.[1] This guide will delve into the specific characteristics of this compound and its related isomers.

Physicochemical Properties

The relative positions of the iodo, nitro, and hydroxyl groups on the phenol ring dictate the physicochemical properties of each isomer, influencing factors such as melting point, acidity (pKa), and lipophilicity (LogP). These parameters are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). A summary of key quantitative data for this compound and its isomers is presented below.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | XLogP3 (Predicted) |

| This compound | 50590-07-3 | C₆H₄INO₃ | 265.01 | 153 - 159[2] | 6.39 ± 0.10[3] | 2.8 |

| 2-Iodo-3-nitrophenol | 197243-48-4 | C₆H₄INO₃ | 265.01 | Not Available | 2.0 (approx.) | 2.0[4] |

| 2-Iodo-4-nitrophenol | 89487-91-2 | C₆H₄INO₃ | 265.01 | 89 - 94[5] | Not Available | 2.0[6] |

| 2-Iodo-5-nitrophenol | 197243-46-2 | C₆H₄INO₃ | 265.01 | Not Available | Not Available | 2.0[6] |

| 2-Iodo-6-nitrophenol | 13073-26-2 | C₆H₄INO₃ | 265.01 | 110[7] | 5.46 ± 0.24[8] | 2.6[9] |

| 3-Iodo-5-nitrophenol | Not Available | C₆H₄INO₃ | 265.01 | Not Available | Not Available | 2.8 |

| 4-Iodo-2-nitrophenol | 21784-73-6 | C₆H₄INO₃ | 265.01 | Not Available | Not Available | 2.7[10] |

| 5-Iodo-2-nitrophenol | 27783-55-7 | C₆H₄INO₃ | 265.01 | Not Available | Not Available | 2.6[11] |

Synthesis of Iodonitrophenols

The synthesis of iodonitrophenols can generally be achieved through two primary pathways: the nitration of an iodophenol or the iodination of a nitrophenol. The choice of route and reaction conditions (e.g., concentration of nitric acid, temperature, and reaction time) is critical for controlling regioselectivity and maximizing the yield of the desired isomer.[12]

A common method involves the direct nitration of a phenol derivative using a mixture of nitric acid and a dehydrating agent like sulfuric acid. The hydroxyl group is an activating, ortho-, para-director, which can lead to a mixture of products.

References

- 1. 2-Iodo-5-methyl-3-nitrophenol | C7H6INO3 | CID 168957195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:113305-56-9 | Chemsrc [chemsrc.com]

- 3. guidechem.com [guidechem.com]

- 4. PubChemLite - 2-iodo-3-nitrophenol (C6H4INO3) [pubchemlite.lcsb.uni.lu]

- 5. 2-Iodo-4-nitrophenol ≥98.0%, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - 2-iodo-5-nitrophenol (C6H4INO3) [pubchemlite.lcsb.uni.lu]

- 7. 2-Iodo-6-nitrophenol [myskinrecipes.com]

- 8. Page loading... [guidechem.com]

- 9. PubChemLite - 2-iodo-6-nitrophenol (C6H4INO3) [pubchemlite.lcsb.uni.lu]

- 10. Phenol, 4-iodo-2-nitro- | C6H4INO3 | CID 179373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Iodo-2-nitrophenol | C6H4INO3 | CID 14091689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. paspk.org [paspk.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Iodo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile starting material, 4-iodo-3-nitrophenol. This compound serves as a valuable building block in medicinal chemistry and materials science due to its three reactive sites: a phenolic hydroxyl group, an iodine atom amenable to cross-coupling reactions, and a nitro group that can be reduced to a reactive amine. The methodologies outlined below cover key transformations including ether synthesis, carbon-carbon bond formation via Suzuki-Miyaura coupling, and reduction of the nitro group to an amine, enabling the generation of a diverse library of molecules for further investigation.

Key Synthetic Transformations

This compound offers a platform for a variety of chemical modifications. The primary reactions detailed in these notes are:

-

Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group to form ether derivatives.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the aryl iodide with boronic acids to generate biaryl structures.

-

Nitro Group Reduction: Conversion of the nitro group to an amino group, which can be further functionalized.

These transformations can be performed sequentially to create complex molecules with potential biological activity.

Data Presentation: A Comparative Summary of Synthetic Protocols

The following table summarizes typical reaction conditions and outcomes for the key synthetic transformations of this compound. Please note that these are representative values and may require optimization for specific substrates.

| Reaction Type | Electrophile/Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Williamson Ether Synthesis | Methyl Iodide | - | K₂CO₃ | Acetonitrile | 80 | 6 | 85-95 |

| Ethyl Bromide | - | Cs₂CO₃ | DMF | 60 | 8 | 80-90 | |

| Benzyl Chloride | - | NaH | THF | 25-60 | 4 | 75-85 | |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 |

| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | K₃PO₄ | DMF | 90 | 10 | 75-85 | |

| Pyridine-3-boronic Acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 70-80 | |

| Nitro Group Reduction | - | Pd/C | - | Methanol | 25 | 4 | >95 |

| - | SnCl₂·2H₂O | - | Ethanol | 78 | 3 | 85-95 | |

| - | Fe / NH₄Cl | - | Ethanol/H₂O | 78 | 5 | 80-90 |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Iodo-1-methoxy-2-nitrobenzene

This protocol describes the methylation of this compound.

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.5 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-iodo-1-methoxy-2-nitrobenzene.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the synthesis of 4-phenyl-3-nitrophenol.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-phenyl-3-nitrophenol.

Protocol 3: Reduction of the Nitro Group in this compound

This protocol describes the synthesis of 3-amino-4-iodophenol.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound (1.0 eq.) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-iodophenol, which can be used without further purification or recrystallized if necessary.

Visualizations

Experimental Workflow for Derivatization

Caption: Synthetic routes from this compound.

Potential Signaling Pathway Modulation by Phenolic Derivatives

Derivatives of this compound, particularly those with anti-inflammatory or anticancer properties, may modulate key cellular signaling pathways. Phenolic compounds have been reported to influence inflammatory responses through pathways such as NF-κB and MAPK.[1]

Caption: Modulation of inflammatory signaling pathways.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Iodo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

4-Iodo-3-nitrophenol is a valuable building block in medicinal chemistry. The presence of three distinct functional groups—a hydroxyl, a nitro group, and an iodine atom—offers multiple points for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The resulting 4-hydroxy-2-nitrobiphenyl scaffold and its derivatives are of significant interest in drug discovery, exhibiting a range of pharmacological activities.

These application notes provide a detailed overview of the use of this compound in Suzuki-Miyaura coupling reactions, including optimized reaction conditions, experimental protocols, and the relevance of the resulting products in drug development.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[1][2]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.[3][4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

The electron-withdrawing nature of the nitro group on the this compound ring can influence the rate of oxidative addition.

Data Presentation: Reaction Conditions and Yields

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and yields for analogous electron-deficient iodoarenes, providing a strong basis for reaction optimization.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |

| 2 | 1-Iodo-4-nitrobenzene | 2-Thienylboronic acid | PEPPSI-IPent (10⁻³) | - | - | THF | RT | - | 87 |

| 3 | 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | Low |

| 4 | Nitroarenes (general) | Various arylboronic acids | Pd(acac)₂ | BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | - | 41-84[5] |

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd/C, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., DMF, 1,4-dioxane, or toluene/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

-